molecular formula C₁₇H₁₇ClN₆O₃ B121070 Zopiclone CAS No. 43200-80-2

Zopiclone

Cat. No. B121070
CAS RN: 43200-80-2
M. Wt: 388.8 g/mol
InChI Key: GBBSUAFBMRNDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zopiclone is a non-benzodiazepine hypnotic agent that is used in the treatment of insomnia. It is chemically distinct from benzodiazepines and is classified as a cyclopyrrolone. It acts on the GABA_A receptor complex, potentially at a site that is closely related to, but distinct from, the benzodiazepine binding site. Zopiclone has been shown to be effective in improving sleep quality in both elderly and younger patients with insomnia, with a typical optimal dose of 7.5mg for elderly patients. It has a relatively low propensity to cause residual clinical effects and has been reported to have a low dependence potential .

Synthesis Analysis

Molecular Structure Analysis

Zopiclone's molecular structure is characterized by its cyclopyrrolone core, which is a five-membered lactam ring. This structure is responsible for its pharmacological activity and distinguishes it from benzodiazepines. The interaction of zopiclone with the GABA_A receptor complex is thought to involve a binding site that is distinct from the classical benzodiazepines, as suggested by studies on the binding properties of zopiclone and diazepam using recombinant receptors .

Chemical Reactions Analysis

The electrochemical behavior of zopiclone has been studied, revealing that it undergoes reduction in two 2-electron steps across a range of pH levels. The first step involves the reduction of the pyrazine ring and is reversible in acidic and neutral solutions. These electrochemical properties are significant for the quantitative measurement of zopiclone using techniques such as DC polarography and adsorptive stripping voltammetry .

Physical and Chemical Properties Analysis

Zopiclone's pharmacokinetic properties classify it as a hypnotic with an intermediate-short half-life of 5-7 hours. This contributes to the low incidence of unwanted effects reported. The drug's metabolism involves cytochrome P-450 3A4 and 2C8, with CYP3A4 being the major enzyme involved in its metabolism in vitro. Zopiclone is extensively metabolized in the liver, producing metabolites such as N-desmethyl-zopiclone and N-oxide-zopiclone .

Case Studies

A case study of zopiclone poisoning was reported, where a fatal suicidal overdose was analyzed to study the tissue distribution and potential for postmortem diffusion of zopiclone. The study found that zopiclone showed little preferential concentration in solid organs and had relatively stable postmortem blood concentrations, with little drug redistribution artifacts . Another case study discussed zopiclone dependence in a patient with insomnia related to torticollis, highlighting the drug's potential for dependence in certain individuals, despite its general low dependence liability .

Scientific Research Applications

Forensic Investigation Methods

Zopiclone is investigated in forensic examinations due to its non-medical usage and potential for drug dependence. Various methods including chemical reactions, chromatography, and spectroscopy are employed for its detection and quantification in forensic objects. Gas chromatography with GC-MS detection is a selective method for the qualitative and quantitative determination of zopiclone in forensic samples (Korobchuk et al., 2016).

Interaction with GABA Receptors

Zopiclone's interaction with neuronal γ-aminobutyric acid type A receptors has been studied, revealing its distinct binding site within the receptor oligomer compared to classical benzodiazepines. This research is crucial for understanding its hypnotic mechanism of action (Davies et al., 2000).

Biotransformation and Pharmacological Analysis

Studies on zopiclone's biotransformation to its metabolites, such as N-desmethylzopiclone, have been conducted. These metabolites show pharmacological activity, indicating the significance of zopiclone's metabolic pathways in its overall effects (de Albuquerque et al., 2015).

Analytical Methods in Biological Samples

Various analytical methods like spectrophotometry, chromatography, and chromatography mass spectrum are used for determining zopiclone in biological samples. This research is valuable for clinical and forensic investigations (Shu et al., 2017).

Pre-analytical Conditions for Toxicology

The study of zopiclone's stability in different pre-analytical conditions is important for accurate toxicological analysis. This includes its stability in whole blood under various storage conditions (Nilsson et al., 2011).

Identification of Impurities in Zopiclone Tablets

Research into the identification and characterization of impurities in zopiclone tablets is crucial for ensuring the quality and safety of the drug. LC-QTOF-MS methods are used for this purpose, contributing to the improvement of manufacturing processes and quality control (Han et al., 2021).

Pharmacokinetic Studies

Pharmacokinetic studies, like bioavailability comparisons of zopiclone formulations, are essential for understanding its absorption and distribution in the body, which is crucial for effective clinical use (Ruiz et al., 2015).

Control in Studies on Hypnotic Drugs

Zopiclone is often used as a control in studies examining the effects of hypnotic drugs on functions like driving ability. This aids in evaluating the safety and efficacy of new sleep medications (Verster et al., 2011).

Safety And Hazards

Zopiclone can put you at risk for addiction, abuse, and misuse . Misuse or abuse of this drug can lead to overdose or death, especially when used along with certain other drugs, alcohol, or street drugs . Some people taking this drug have done things like sleepwalking, sleep driving, making and eating food, having sex, or other actions while not fully awake . Regular long-term use of zopiclone is not recommended .

Future Directions

You’ll usually be prescribed zopiclone for just 2 to 4 weeks . This is because your body gets used to this medicine quickly, and after this time it’s unlikely to have the same effect . Your body can also become dependent on it . Do not stop taking zopiclone suddenly without speaking to your doctor .

properties

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041155
Record name Zopiclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>58.3 [ug/mL] (The mean of the results at pH 7.4), 8.85e-01 g/L
Record name SID866104
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Zopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Zopiclone exerts its action by binding on the benzodiazepine receptor complex and modulation of the GABABZ receptor chloride channel macromolecular complex. Both zopiclone and benzodiazepines act indiscriminately at the benzodiazepine binding site on α1, α2, α3 and α5 GABAA containing receptors as full agonists causing an enhancement of the inhibitory actions of GABA to produce the therapeutic (hypnotic and anxiolytic) and adverse effects of zopiclone.
Record name Zopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zopiclone

CAS RN

43200-80-2
Record name Zopiclone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43200-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zopiclone [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name zopiclone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zopiclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zopiclone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOPICLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03A5ORL08Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C
Record name Zopiclone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zopiclone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Accordingly, racemic zopiclone is preferably reacted with a resolving agent (+)-O,O′-dibenzoyl tartaric acid in methylene dichloride at room temperature to obtain the diastereomeric salt (Scheme IV) which is crystallized from acetonitrile followed by conversion into eszopiclone by treating with an inorganic base, such as NaOH. Eszopiclone thus obtained has a purity above 99%. Eszopiclone is recrystallized from ethyl acetate to obtain the product with purity of 99.9%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-O,O′-dibenzoyl tartaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in an organic solvent in presence of triethyl amine along with a catalytic amount of an acylation catalyst to obtain racemic zopiclone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In another embodiment, the invention provides a process to recycle the (R)-zopiclone, which remains in solution as waste product. (R)-zopiclone is recovered from the solution by any known conventional methods, for example, by solvent distillation, evaporation, or precipitation by adding a non-polar solvent, etc. This is followed by neutralization with base, extraction using methylene chloride followed by removal of the solvent. The (R)-isomer isolated is subjected to acid hydrolysis using aqueous HCl, obtaining 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine. The compound, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine, is reacted with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in a suitable organic solvent in the presence of triethyl amine and N,N-dimethylamino pyridine to obtain zopiclone in high yields. The racemate thus obtained is further resolved to obtain eszopiclone by the above stated method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylamino pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zopiclone
Reactant of Route 2
Reactant of Route 2
Zopiclone
Reactant of Route 3
Reactant of Route 3
Zopiclone
Reactant of Route 4
Reactant of Route 4
Zopiclone
Reactant of Route 5
Reactant of Route 5
Zopiclone
Reactant of Route 6
Zopiclone

Citations

For This Compound
22,000
Citations
C Fernandez, C Martin, F Gimenez, R Farinotti - Clinical pharmacokinetics, 1995 - Springer
… the quantitation of zopiclone in biological … zopiclone metabolites (N-demethyl-zopiclone and zopicloneN-oxide). Most of these assays measure concentrations of unresolved zopiclone, …
Number of citations: 105 link.springer.com
AN Wadworth, D McTavish - Drugs & Aging, 1993 - Springer
… zopiclone also binds to regulatory sites on the GABA A receptor complex in the central nervous system. Zopiclone … Rebound insomnia after zopiclone withdrawal is rare and is generally …
Number of citations: 102 link.springer.com
A Doble, T Canton, C Malgouris, JM Stutzmann… - European …, 1995 - cambridge.org
… hypnotic drug zopiclone involves allosteric modulation of the GABAA receptor. Zopiclone displaces the … This review will discuss the interaction of zopiclone with the GABAA receptor. …
Number of citations: 46 www.cambridge.org
J Gaillot, D Heusse, GW Hougton, JM Aurele… - Pharmacology, 1983 - karger.com
… Zopiclone Pharmacokinetics Metabolism Animals Humans Abstract Pharmacokinetics and metabolism of a new hypnotic, zopiclone (ZD), were studied under the following conditions: (1…
Number of citations: 138 karger.com
G Hajak - Drug safety, 1999 - Springer
… Zopiclone is indicated for short term use, and should not be prescribed … zopiclone with that of a number of commonly used short-, medium- and long-acting benzodiazepines. Zopiclone …
Number of citations: 90 link.springer.com
S Noble, HD Langtry, HM Lamb - Drugs, 1998 - Springer
… zopiclone and flurazepam have produced inconsistent results. Tolerance to the effects of zopiclone … the potential for tolerance during long term zopiclone treatment is therefore unclear. …
Number of citations: 148 link.springer.com
N Cimolai - Canadian family physician, 2007 - cfp.ca
… He had been taking zopiclone for approximately 5 years. Initially, he was … zopiclone. Trials of trazodone and amitriptyline were then prescribed as he attempted to reduce the zopiclone …
Number of citations: 90 www.cfp.ca
KL Goa, RC Heel - Drugs, 1986 - Springer
Synopsis: Zopiclone 1 is the first of the cyclopyrrolones, a new class of psychotherapeutic agents possessing a pharmacological profile of high efficacy and low toxicity similar to that of …
Number of citations: 202 link.springer.com
DR Drover - Clinical pharmacokinetics, 2004 - Springer
… Similar to the benzodiazepines, zaleplon, zolpidem and zopiclone … Zaleplon, zolpidem and zopiclone are structurally distinct. … The duration of action of zaleplon, zolpidem and zopiclone …
Number of citations: 303 link.springer.com
L Julou, MC Bardone, JC Blanchard, C Garret… - Pharmacology, 1983 - karger.com
… zopiclone in the rat, in com parison with those of BZD and barbiturates, and the duration of action of zopiclone … Finally, some electrophysiological studies were performed with zopiclone …
Number of citations: 76 karger.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.